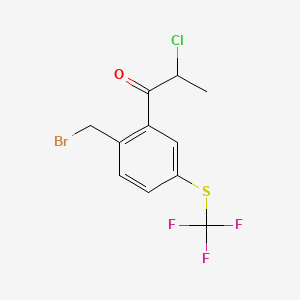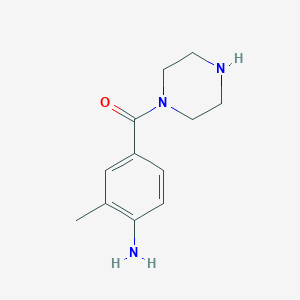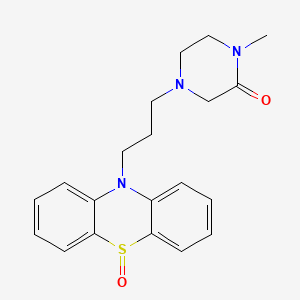
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinones. Piperazinones are heterocyclic compounds containing a piperazine ring with a ketone group. This particular compound is notable for its phenothiazine moiety, which is a tricyclic structure with sulfur and nitrogen atoms. The presence of the phenothiazine group imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of biocatalytic methods, such as amine transaminase-mediated synthesis, has also been explored for the production of optically pure piperazinones . These methods offer advantages in terms of stereoselectivity and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group in the piperazinone ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.
Applications De Recherche Scientifique
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s phenothiazine moiety is known for its biological activity, including antimicrobial and antipsychotic properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, providing neuroprotective benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler analog with a similar piperazine ring structure but lacking the phenothiazine moiety.
1,4-Diazepane: Another heterocyclic compound with a similar ring structure but different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, known for its antipsychotic properties.
Uniqueness
Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is unique due to the combination of the piperazinone ring and the phenothiazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
102763-34-8 |
|---|---|
Formule moléculaire |
C20H23N3O2S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one |
InChI |
InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |
Clé InChI |
HMNGOQVJVAHHRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
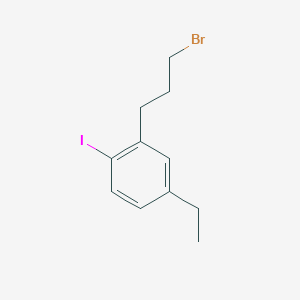
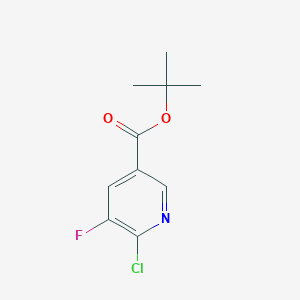

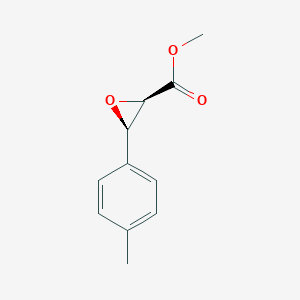

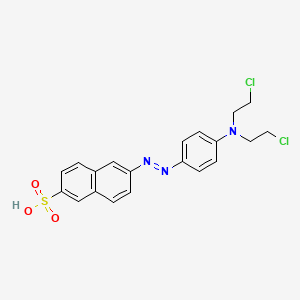
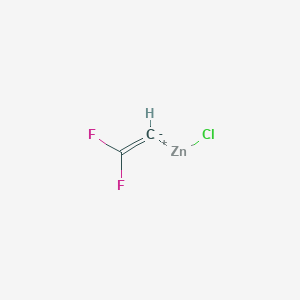
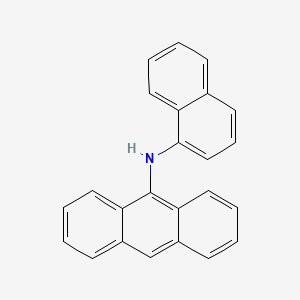
![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
